molecular formula C9H8BN3O2 B11897752 (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid

Cat. No.: B11897752
M. Wt: 200.99 g/mol
InChI Key: LOHKCEGKTCRVOG-UHFFFAOYSA-N
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Description

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BN3O2 It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are connected through a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyridine-pyrimidine derivatives.

Scientific Research Applications

Drug Development

Targeted Cancer Therapies
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is utilized as a building block in the synthesis of pharmaceuticals aimed at treating cancer. Its structural properties allow for the design of inhibitors targeting specific proteins involved in cancer progression. For example, compounds derived from this boronic acid have shown potential as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating the cell cycle and are often dysregulated in cancer cells .

Case Study: CDK Inhibitors
A study demonstrated that derivatives of pyrimidine compounds exhibited potent CDK2 inhibitory activity, with some showing sub-micromolar antiproliferative effects against various cancer cell lines . This highlights the potential for this compound derivatives in developing targeted cancer therapies.

Organic Synthesis

Cross-Coupling Reactions
The compound is extensively used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry. These reactions enable the synthesis of complex organic molecules that are vital for pharmaceutical development and materials science.

Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds using boronic acids and aryl halides.

Bioconjugation

Drug Delivery Systems
this compound can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This capability enhances the effectiveness of drug delivery systems by improving targeting and reducing side effects.

Material Science

Development of Advanced Materials
This compound plays a role in the synthesis of advanced materials such as polymers and nanomaterials. These materials have applications in electronics and photonics, where their unique properties can be exploited for better performance.

Research in Catalysis

Catalytic Processes
The compound is also used in various catalytic processes, offering advantages over traditional catalysts in terms of efficiency and selectivity. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic chemistry.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Drug DevelopmentSynthesis of CDK inhibitorsTargeted therapies for cancer
Organic SynthesisSuzuki-Miyaura coupling reactionsFormation of complex organic molecules
BioconjugationEnhancing drug delivery systemsImproved targeting and reduced side effects
Material ScienceDevelopment of polymers and nanomaterialsApplications in electronics and photonics
CatalysisCatalytic processesIncreased reaction efficiency and selectivity

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-(Pyridin-2-yl)pyrimidin-2-yl)boronic acid
  • (5-(Pyridin-3-yl)pyrimidin-2-yl)boronic acid
  • (5-(Pyridin-4-yl)pyrimidin-4-yl)boronic acid

Uniqueness

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is unique due to its specific structure, which combines pyridine and pyrimidine rings with a boronic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .

Biological Activity

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Overview of Biological Activity

The compound this compound exhibits significant biological activity, particularly as an inhibitor of various protein kinases. Its boronic acid moiety is crucial for its interaction with target proteins, influencing both potency and selectivity.

Key Biological Activities

  • Kinase Inhibition :
    • The compound has shown efficacy against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. In particular, it has been identified as a potent inhibitor of CDK2 with sub-micromolar inhibitory concentrations (IC50 values in the low nanomolar range) .
    • Structure-activity relationship studies indicate that modifications to the pyrimidine or pyridine rings can significantly affect the inhibitory potency against CDKs .
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as ovarian cancer cells, by disrupting cell cycle progression and promoting DNA damage .
    • The compound's antiproliferative effects have been quantified with GI50 values ranging from 0.127 to 0.560 μM across various cancer cell lines .
  • Mechanistic Insights :
    • Mechanistic studies reveal that the compound reduces phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases . This action is pivotal in its anticancer activity.
    • Additionally, it has been shown to upregulate p-H2AX, a marker for DNA damage, indicating its role in inducing genotoxic stress in cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound emphasizes the importance of specific structural features for its biological activity:

Structural FeatureModificationEffect on Activity
Boronic Acid MoietyEssential for kinase bindingCritical for inhibitory potency
Pyridine Ring PositionVariations can enhance selectivityAffects binding affinity to CDKs
Substituents on PyrimidineInfluence solubility and bioavailabilityModifications can improve pharmacokinetic properties

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on CDK Inhibition :
    • A study reported that derivatives of pyrimidine-based compounds exhibited potent CDK2 inhibition with K_i values as low as 0.005 µM. The presence of a pyridine ring at the 4-position was crucial for maintaining high selectivity over other kinases .
  • Antiproliferative Effects :
    • Research demonstrated that the compound induced significant growth inhibition in a panel of cancer cell lines, with IC50 values indicating strong antiproliferative effects compared to established chemotherapeutics like 5-Fluorouracil .
  • Mechanistic Studies :
    • Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest and increased apoptosis markers in treated cancer cells, underscoring its potential as a therapeutic agent .

Properties

Molecular Formula

C9H8BN3O2

Molecular Weight

200.99 g/mol

IUPAC Name

(5-pyridin-4-ylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C9H8BN3O2/c14-10(15)9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6,14-15H

InChI Key

LOHKCEGKTCRVOG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C2=CC=NC=C2)(O)O

Origin of Product

United States

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